molecular formula C₁₇H₁₉NO₃·HCl B1145431 (+)-Coclaurine Hydrochloride CAS No. 19894-19-0

(+)-Coclaurine Hydrochloride

Cat. No.: B1145431
CAS No.: 19894-19-0
M. Wt: 285.343646
InChI Key:
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Description

(+)-Coclaurine Hydrochloride is a naturally occurring alkaloid found in various plant species. It is a derivative of coclaurine, which belongs to the benzylisoquinoline class of alkaloids. This compound has garnered significant interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Coclaurine Hydrochloride typically involves the condensation of dopamine with 3,4-dihydroxyphenylacetaldehyde, followed by a series of chemical reactions to form the desired product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction from plant sources or chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

(+)-Coclaurine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into its corresponding reduced forms.

    Substitution: It can undergo substitution reactions, particularly at the aromatic ring, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitro groups under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinone derivatives, reduced forms of the compound, and substituted derivatives with different functional groups.

Scientific Research Applications

(+)-Coclaurine Hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a precursor for the synthesis of other complex alkaloids and derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and neuroprotective activities.

    Industry: It may be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (+)-Coclaurine Hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of neurotransmitter systems, inhibition of oxidative stress, and interaction with specific enzymes and receptors. The exact molecular targets and pathways are still under investigation, but it is known to influence cellular signaling and metabolic processes.

Comparison with Similar Compounds

(+)-Coclaurine Hydrochloride can be compared with other similar compounds, such as:

    (-)-Coclaurine: The enantiomer of (+)-Coclaurine, which may have different pharmacological properties.

    N-Methylcoclaurine: A methylated derivative with distinct biological activities.

    Salsolinol: Another benzylisoquinoline alkaloid with neuroactive properties.

The uniqueness of this compound lies in its specific stereochemistry and the resulting biological activities, which may differ from its analogs and derivatives.

Properties

CAS No.

19894-19-0

Molecular Formula

C₁₇H₁₉NO₃·HCl

Molecular Weight

285.343646

Synonyms

(R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride;  1βH-Coclaurine Hydrochloride;  (1R)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxy-7-isoquinolinol Hydrochloride (1:1)

Origin of Product

United States

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